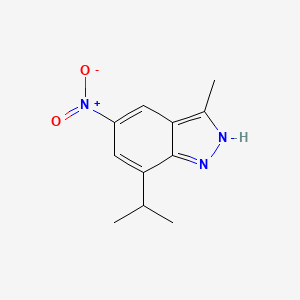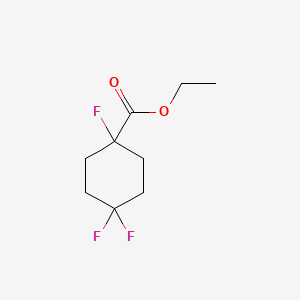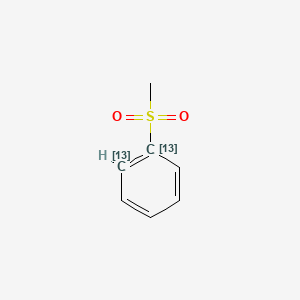
methylsulfonyl(1,2-13C2)cyclohexatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylsulfonyl)benzene-13C2, also known as (Phenylsulfonyl)methane-13C2, is a stable isotope-labeled compound. It is a derivative of methyl phenyl sulfone, where two carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in research and analytical applications due to its unique isotopic labeling, which allows for precise tracking and analysis in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Methylsulfonyl)benzene-13C2 typically involves the sulfonylation of benzene derivatives. One common method is the oxidation of sulfides to sulfones. For instance, the oxidation of methyl phenyl sulfide using hydrogen peroxide in the presence of selenium dioxide as a catalyst can yield methyl phenyl sulfone . The isotopic labeling is introduced by using carbon-13 labeled benzene derivatives in the initial steps of the synthesis.
Industrial Production Methods: Industrial production of (Methylsulfonyl)benzene-13C2 is less common due to its specialized use in research. the general approach involves large-scale oxidation reactions under controlled conditions to ensure high purity and yield. The use of flow chemistry techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (Methylsulfonyl)benzene-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones.
Reduction: Reduction of sulfones to sulfides.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products:
Oxidation: Methyl phenyl sulfone.
Reduction: Methyl phenyl sulfide.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
(Methylsulfonyl)benzene-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of green chemistry
Wirkmechanismus
The mechanism of action of (Methylsulfonyl)benzene-13C2 is primarily related to its role as a tracer. The carbon-13 isotopes allow for precise tracking of the compound through various chemical and biological pathways. This enables researchers to study the molecular targets and pathways involved in the reactions and processes where the compound is used .
Vergleich Mit ähnlichen Verbindungen
(Phenylsulfonyl)methane: Similar structure but without isotopic labeling.
Methyl phenyl sulfone: The non-labeled version of (Methylsulfonyl)benzene-13C2.
Sulfonyl-containing compounds: Such as sulfonamides and sulfones, which share similar functional groups.
Uniqueness: The primary uniqueness of (Methylsulfonyl)benzene-13C2 lies in its isotopic labeling with carbon-13. This feature makes it invaluable for research applications where precise tracking and analysis are required. The isotopic labeling allows for detailed studies of reaction mechanisms, metabolic pathways, and the behavior of the compound in various environments .
Eigenschaften
Molekularformel |
C7H8O2S |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methylsulfonyl(1,2-13C2)cyclohexatriene |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i5+1,7+1 |
InChI-Schlüssel |
JCDWETOKTFWTHA-FBJYZXDHSA-N |
Isomerische SMILES |
CS(=O)(=O)[13C]1=[13CH]C=CC=C1 |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


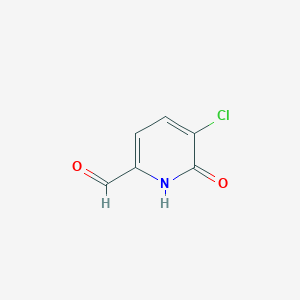
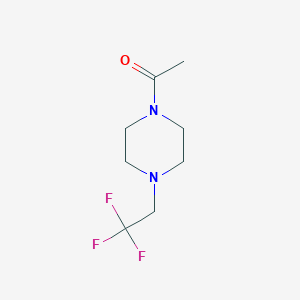
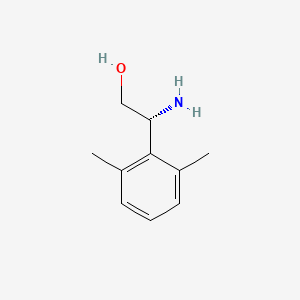
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)
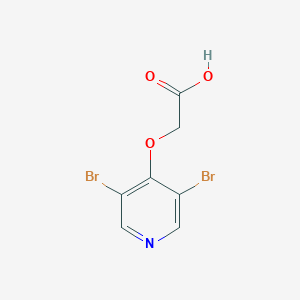
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
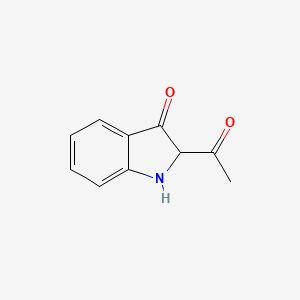
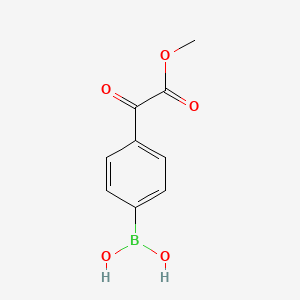
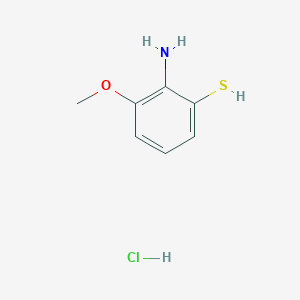
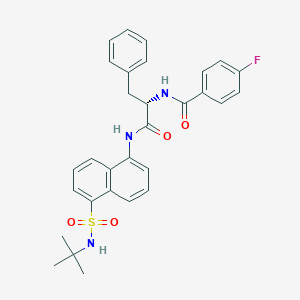
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
